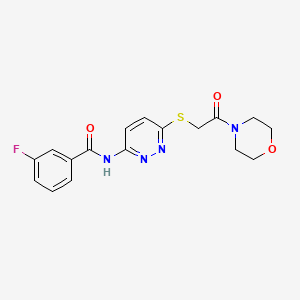

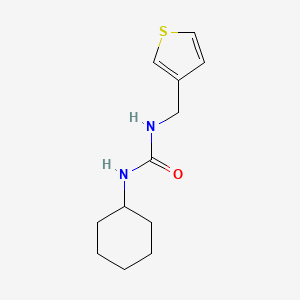

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea, also known as CTMU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CTMU belongs to the family of urea derivatives and has been studied for its pharmacological properties, including its mechanism of action and biochemical effects.

Aplicaciones Científicas De Investigación

Asymmetric Catalysis

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea and related compounds have been utilized in asymmetric catalysis, enhancing reaction selectivity. For example, in asymmetric Morita-Baylis-Hillman reactions, catalysts derived from urea derivatives demonstrated significant enantioselectivity and yield improvements, showcasing the compound's utility in synthesizing optically active molecules (Berkessel, Roland, & Neudörfl, 2006).

Fatty Acid Amide Hydrolase Inhibition

Urea derivatives have been explored for their potential in modulating fatty acid amide hydrolase (FAAH), an enzyme implicated in various physiological processes. Research into the structure-activity relationships of these compounds has identified potent FAAH inhibitors, indicating potential therapeutic applications in pain, anxiety, and depression management (Mor et al., 2008).

Plant Growth Regulation

Certain urea derivatives exhibit cytokinin-like activity, influencing cell division and differentiation in plants. These compounds have been used in plant morphogenesis studies to enhance adventitious root formation and overall plant growth, highlighting their significance in agricultural biotechnology (Ricci & Bertoletti, 2009).

HIV Inhibition

Research on urea derivatives has also extended to antiviral applications, particularly in inhibiting HIV-encoded enzymes. Studies have identified specific urea compounds that effectively inhibit the RNase H activity of HIV-1 and HIV-2 reverse transcriptase, suggesting a potential role in antiretroviral therapy (Chung et al., 2010).

Corrosion Inhibition

In the field of materials science, urea derivatives have been evaluated for their corrosion inhibition properties, particularly on mild steel in acidic conditions. These studies demonstrate the compounds' efficacy in protecting industrial materials from corrosion, contributing to longer service life and reduced maintenance costs (Mistry et al., 2011).

Propiedades

IUPAC Name |

1-cyclohexyl-3-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c15-12(13-8-10-6-7-16-9-10)14-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8H2,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELRVKYDHCCLPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-(thiophen-3-ylmethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2981850.png)

![1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2981854.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2981858.png)

![6,7-dimethyl-3-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2981861.png)